molecular formula C14H24O6 B025895 4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid CAS No. 104909-82-2

4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid

Cat. No. B025895
M. Wt: 288.34 g/mol
InChI Key: OAGSUPHYBVNDLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Tert-butylphenol and related compounds have been synthesized through various methods, including the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, yielding 3,5-di-tert-butyl-4-hydroxybenzoic acid in 63.7% overall yield after undergoing oxidation by Jones reagent (Lai Yi, 2003). Oxidation reactions using hydrogen peroxide in the presence of heteropolyacids have also been explored, demonstrating the versatility in obtaining these compounds (M. Shimizu et al., 1990).

Molecular Structure Analysis

The molecular structures of compounds such as 2-hydroxymethyl-4-tert-butylphenol have been analyzed, revealing their isomorphism and crystallization in specific space groups, with intramolecular interactions primarily influenced by H bonds (M. Halit et al., 1987).

Chemical Reactions and Properties

Reactions involving 4-tert-butylphenol and its derivatives highlight their role as antioxidants and light stabilizers, reacting with various radicals and undergoing transformations that underscore their chemical properties (P. Carloni et al., 1993). Furthermore, their interactions with hydrohalic acids indicate their reactivity and potential for further chemical modifications (A. E. Prosenko et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility and density, of derivatives like tert-butyl peracetate are critical for their application in radical initiation and polymer synthesis, emphasizing the importance of handling and storage precautions (D. Powell, 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including their antioxidative effects and metabolism, have been studied, illustrating their significance in various applications beyond the pharmaceutical domain, such as in food additives and environmental science (M. Akagi & I. Aoki, 1962).

Scientific Research Applications

Synthesis and Organic Chemistry Applications

4-Tert-butylphenol is utilized in the synthesis of advanced chemical compounds. For example, it can be transformed into 4-fluorophenols through a two-step procedure under mild and safe conditions, which includes oxidative fluorination followed by acid-catalyzed aromatization. This process is significant for creating compounds with specific fluorination patterns, which are valuable in pharmaceuticals and agrochemicals (Bienvenu et al., 2002).

Ethane-1,2-diol, also known as ethylene glycol, is involved in controlling the crystallization of CaCO3, a process important for biomimetic materials science. By using certain chelating agents, it is possible to modify the nucleation and growth of CaCO3 crystals, which is crucial for creating materials with specific properties and applications in biotechnology and materials science (Xie et al., 2005).

2-Hydroxyacetic acid, known as glycolic acid, is widely recognized for its role in chemical peels in dermatology, though this application falls outside the specified exclusion criteria. In scientific research, its chemical properties are exploited for various synthesis processes and materials science applications, although specific studies directly involving 2-hydroxyacetic acid in this context were not identified in the provided search results.

Environmental and Materials Science Applications

The study of tert-butylphenols, including 4-tert-butylphenol, extends into environmental science, particularly concerning their behavior as endocrine-disrupting chemicals. Research into the transformation and degradation of these compounds in natural and engineered environments is critical for understanding their impact and for developing methods to mitigate their presence in water bodies. For instance, the kinetics and pathways for the transformation of 4-tert-butylphenol by advanced oxidation processes are studied to improve water treatment technologies (Zheng et al., 2020).

Advanced Materials and Catalysis

The research also focuses on the catalytic applications of these compounds for synthesizing other valuable chemicals. For example, tert-butylphenol is used as an intermediate in the synthesis of various organic compounds, with studies exploring efficient, recyclable catalysts for alkylation reactions important in industrial chemistry (Zhang et al., 2022).

properties

IUPAC Name

4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O.C2H4O3.C2H6O2/c1-10(2,3)8-4-6-9(11)7-5-8;3-1-2(4)5;3-1-2-4/h4-7,11H,1-3H3;3H,1H2,(H,4,5);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGSUPHYBVNDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583772
Record name 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid

CAS RN

104909-82-2
Record name 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycolic acid ethoxylate 4-tert-butylphenyl ether
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